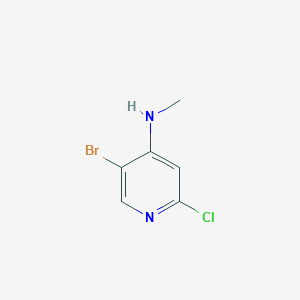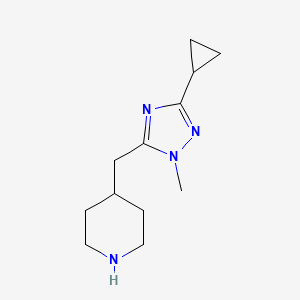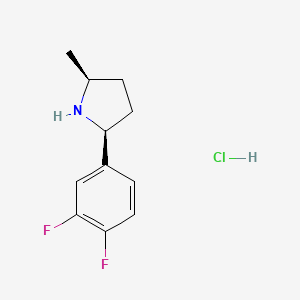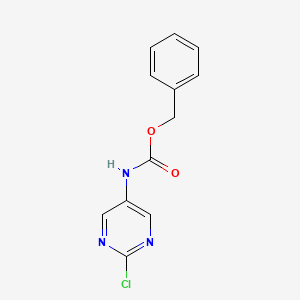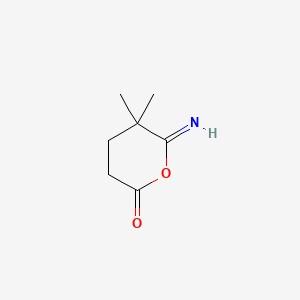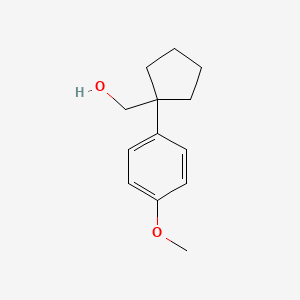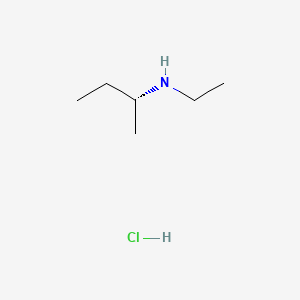
Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Aplicaciones Científicas De Investigación
Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Lacks the bromine atom, which may affect its reactivity and binding properties.
Methyl 3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, which can alter its chemical behavior.
Uniqueness
Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H14BrNO3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
Clave InChI |
IYVWGBFPKXXSJG-VIFPVBQESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


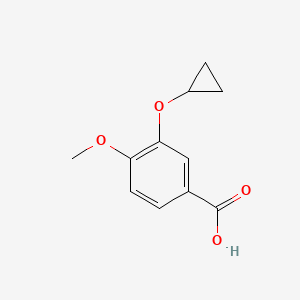
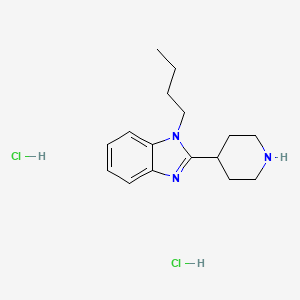
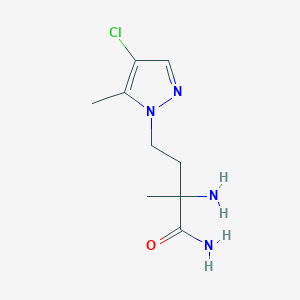
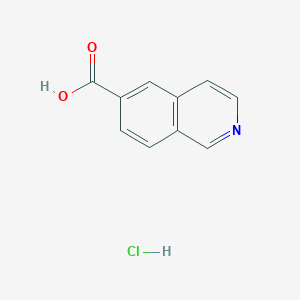
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
